molecular formula C6H4Br2 B7723991 1,2-Dibromobenzene CAS No. 26249-12-7

1,2-Dibromobenzene

Cat. No.: B7723991
CAS No.: 26249-12-7
M. Wt: 235.90 g/mol
InChI Key: WQONPSCCEXUXTQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Dibromobenzene is an aryl bromide and an isomer of dibromobenzene . It primarily targets organic compounds, particularly those containing carbon-carbon double bonds or aromatic rings . The bromine atoms in this compound can participate in electrophilic aromatic substitution reactions, making it a useful reagent in organic synthesis .

Mode of Action

The mode of action of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

This compound is a precursor to many 1,2-disubstituted derivatives of benzene . It can be used to synthesize compounds like 1,2-dicyanobenzene and dithioethers . These compounds can participate in various biochemical pathways, depending on their specific structures and functional groups.

Pharmacokinetics

It is known that bromobenzene and its derivatives are quickly eliminated from the plasma . 1,4-dibromobenzene, a similar compound, shows slower elimination and higher accumulation in the liver . Physiologically-based pharmacokinetic models can help researchers understand the pharmacokinetics and estimate hepatic concentrations of bromobenzene compounds .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, when used as a reagent in organic synthesis, this compound can help produce a variety of complex organic compounds . These compounds can have diverse effects at the molecular and cellular level, depending on their specific structures and properties.

Preparation Methods

1,2-Dibromobenzene can be synthesized through several methods. One common synthetic route involves the bromination of benzene. This process typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the benzene ring reacts with bromine to form this compound .

Industrial production methods often involve similar bromination processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1,2-Dibromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 1,2-dibromocyclohexane under specific conditions.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of dibromoquinone derivatives.

Common reagents used in these reactions include lithium reagents, palladium catalysts, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dibromobenzene has several applications in scientific research:

Comparison with Similar Compounds

1,2-Dibromobenzene is one of three isomers of dibromobenzene. The other two isomers are 1,3-dibromobenzene and 1,4-dibromobenzene . While all three isomers share the same molecular formula (C6H4Br2), they differ in the positions of the bromine atoms on the benzene ring:

    This compound: Bromine atoms are adjacent (ortho position).

    1,3-Dibromobenzene: Bromine atoms are separated by one carbon atom (meta position).

    1,4-Dibromobenzene: Bromine atoms are opposite each other (para position).

The unique positioning of the bromine atoms in this compound gives it distinct chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

1,2-dibromobenzene
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InChI

InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H
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InChI Key

WQONPSCCEXUXTQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)Br)Br
Source PubChem
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Molecular Formula

C6H4Br2
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DSSTOX Substance ID

DTXSID0022064
Record name 1,2-Dibromobenzene
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Molecular Weight

235.90 g/mol
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Physical Description

Pale yellow liquid; Not miscible or difficult to mix in water; Melting point = 5-8 deg C; [MSDSonline]
Record name o-Dibromobenzene
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Vapor Pressure

0.13 [mmHg]
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CAS No.

583-53-9, 26249-12-7
Record name 1,2-Dibromobenzene
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Record name Dibromobenzene (mixed isomers)
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Record name 1,2-DIBROMOBENZENE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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